Molecular Weight Differentiation: N1-(4-Chlorobenzoyl) Derivatization Increases MW by ~138 Da Versus Unsubstituted Core Scaffold
The target compound (MW 397.92) incorporates a 1-(4-chlorobenzoyl) substituent that is absent from the commercially available core scaffold 8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione (CAS 892299-50-2, MW 259.37) . This mass increase of 138.55 Da corresponds to the 4-chlorobenzoyl group (C₇H₄ClO, exact mass 138.995) and introduces additional pharmacophoric features: a hydrogen-bond-accepting carbonyl, an aromatic chlorine capable of halogen bonding, and increased lipophilicity .
| Evidence Dimension | Molecular weight (g·mol⁻¹) and key structural features |
|---|---|
| Target Compound Data | MW = 397.92; contains N1-(4-chlorobenzoyl) group; SMILES = CN1CCC2(CC1)N=C(C(=S)N2C(=O)C1=CC=C(Cl)C=C1)C1=CC=CC=C1 |
| Comparator Or Baseline | 8-Methyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione (CAS 892299-50-2): MW = 259.37; no N1-acyl substituent; formula C₁₄H₁₇N₃S |
| Quantified Difference | ΔMW = +138.55 Da; additional formula units C₇H₄ClO; +1 hydrogen bond acceptor (carbonyl); +1 chlorine atom; estimated ΔlogP ≈ +0.9 to +1.3 (class-level inference from analog data) |
| Conditions | Physicochemical comparison based on reported vendor data (Chemenu, Chemsrc) and calculated logP from ChemDiv analog |
Why This Matters
The 4-chlorobenzoyl group dramatically alters lipophilicity and hydrogen-bonding capacity, which are primary determinants of membrane permeability, protein binding, and pharmacokinetic behavior—meaning the target compound cannot be simulated by the cheaper, more readily available unsubstituted core scaffold.
